molecular formula C11H12N2OS B1208319 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone CAS No. 52505-42-7

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No. B1208319
CAS RN: 52505-42-7
M. Wt: 220.29 g/mol
InChI Key: ZDAPLZCKWHZNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone and its derivatives often involves microwave-assisted reactions, leveraging the efficiency of this method to achieve fair to good yields. For instance, various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine were prepared using microwave heating in the presence of elemental sulfur, NaOAc, and DMF, illustrating the adaptability of this synthesis approach to produce a range of derivatives (Ankati & Biehl, 2010).

Molecular Structure Analysis

The molecular structure of derivatives related to 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone often features significant hydrogen bonding, which plays a crucial role in their crystalline structure and stability. For example, hydrogen-bonding patterns in enaminones show bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, establishing a foundation for analyzing the molecular structure and interaction within crystals of similar compounds (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone derivatives encompasses a broad spectrum, including their ability to undergo diazotization, react with phenyl isothiocyanate to form thiourea derivatives, and further engage in reactions leading to the synthesis of thiazole and triazine derivatives. This versatility is indicative of the compound's functional capacity to participate in a wide range of chemical transformations, offering pathways to novel heterocyclic compounds with potential antiviral activity (Attaby et al., 2006).

Physical Properties Analysis

The study of physical properties, such as absorption, excitation, and fluorescence, of compounds structurally similar to 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone, reveals the impact of molecular structure on their spectroscopic behavior. Compounds with 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones show dual fluorescence in non-polar and polar protic/aprotic solvents, underscoring the influence of intramolecular interactions and solvent environment on their spectroscopic properties (Al-Ansari, 2016).

Chemical Properties Analysis

The chemical properties of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone derivatives, such as their antimicrobial activity, highlight their potential in medicinal chemistry. For example, the synthesis of various substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives demonstrates not only the versatility in chemical modifications but also their efficacy in exhibiting both antibacterial and antifungal activities, suggesting a promising avenue for the development of new therapeutic agents (Khidre et al., 2011).

Scientific Research Applications

Application 1: Anti-Fibrosis Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were then evaluated against HSC-T6 cells .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 2: Synthesis of Azo Dyes

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound can potentially be used in the synthesis of azo dyes .
  • Methods of Application : The cycloaddition reaction of this compound with some arylazoacetylacetones or arylazomalononitriles can give the corresponding azo dyes .
  • Results or Outcomes : The synthesized azo dyes can be applied to polyesters and polyamides fibers .

Application 3: Synthesis of Other Chemical Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound can be used in the synthesis of other chemical compounds, such as "(3-AMINO-4,6-DIMETHYLTHIENO (2,3-B)PYRIDIN-2-YL) (2,4-DICHLOROPHENYL)METHANONE" .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Application 4: Synthesis of Triazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound can potentially be used in the synthesis of triazole derivatives .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : Triazole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application 5: Synthesis of Pesticide Intermediates

  • Scientific Field : Agricultural Chemistry
  • Summary of the Application : This compound can potentially be used in the synthesis of pesticide intermediates .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The synthesized pesticide intermediates have been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .

properties

IUPAC Name

1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAPLZCKWHZNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351340
Record name 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

CAS RN

52505-42-7
Record name 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 5
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 6
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.